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Abstract
Umbralisib (formerly TGR-1202) is a novel, orally administered dual inhibitor of

phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). This technical

guide provides a comprehensive analysis of the signaling pathways targeted by umbralisib in

the context of B-cell malignancies. It includes a detailed examination of the drug's mechanism

of action, a summary of key preclinical and clinical data, detailed experimental protocols, and

visualizations of the relevant biological pathways and experimental workflows. This document

is intended to serve as a valuable resource for researchers, scientists, and drug development

professionals working in the field of hematologic oncology. Although umbralisib showed

promising initial results and received accelerated FDA approval for relapsed or refractory

marginal zone lymphoma (MZL) and follicular lymphoma (FL), it was later voluntarily withdrawn

from the market due to concerns about an increased risk of death observed in the UNITY-CLL

clinical trial.[1] Despite its withdrawal, the study of umbralisib's unique dual-inhibitory

mechanism continues to provide valuable insights into B-cell malignancy signaling pathways.

Introduction to Umbralisib and its Targets
Umbralisib is a next-generation kinase inhibitor with high selectivity for the delta isoform of

PI3K, which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell

development, survival, and proliferation.[2][3] Dysregulation of the PI3K/AKT/mTOR signaling
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pathway is a common feature in many B-cell malignancies, making PI3Kδ an attractive

therapeutic target.[4]

Uniquely, umbralisib also inhibits CK1ε, a serine/threonine kinase implicated in the regulation

of oncoprotein translation, including MYC and BCL2, which are key drivers of

lymphomagenesis.[4][5] This dual inhibition of PI3Kδ and CK1ε is thought to contribute to

umbralisib's distinct clinical profile.

Signaling Pathways Targeted by Umbralisib
The PI3K-delta Signaling Pathway in B-cell Malignancies
The B-cell receptor (BCR) signaling pathway is constitutively active in many B-cell lymphomas,

leading to uncontrolled cell proliferation and survival. Upon BCR engagement, a signaling

cascade is initiated, leading to the activation of PI3Kδ. Activated PI3Kδ phosphorylates

phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-

trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream

effectors such as AKT and Bruton's tyrosine kinase (BTK). The activation of the AKT pathway,

in turn, promotes cell survival, proliferation, and growth by phosphorylating a variety of

downstream targets. Umbralisib, by selectively inhibiting PI3Kδ, effectively blocks this critical

survival pathway in malignant B-cells.[6][7]
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Figure 1. Umbralisib inhibits the PI3K-delta signaling pathway.
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The CK1-epsilon Signaling Pathway and its Role in
Oncoprotein Regulation
Casein kinase 1 epsilon (CK1ε) is a key regulator of protein translation and has been shown to

be involved in the pathogenesis of malignant cells.[4] It can influence the translation of critical

oncoproteins such as MYC and BCL2.[5] MYC is a transcription factor that drives cell

proliferation, while BCL2 is an anti-apoptotic protein. The overexpression of both is a hallmark

of aggressive B-cell lymphomas. By inhibiting CK1ε, umbralisib may decrease the translation

of these oncoproteins, leading to reduced cell proliferation and increased apoptosis.[8][9][10]
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Figure 2. Umbralisib's inhibition of the CK1-epsilon pathway.

Quantitative Data from Clinical Trials
The efficacy and safety of umbralisib were primarily evaluated in the Phase 2b UNITY-NHL

trial, which included cohorts of patients with relapsed or refractory Marginal Zone Lymphoma

(MZL) and Follicular Lymphoma (FL).[7][11]

Efficacy Data from the UNITY-NHL Trial
Endpoint

Marginal Zone Lymphoma
(MZL) (n=69)

Follicular Lymphoma (FL)
(n=117)

Overall Response Rate (ORR) 49.3% 45.3%

Complete Response (CR) 16% 5%

Partial Response (PR) 33.3% 40.3%

Median Duration of Response

(DoR)
Not Reached 11.1 months

Median Progression-Free

Survival (PFS)
Not Reached 10.6 months

Data sourced from the UNITY-NHL Phase 2b trial.[6][7][11]

Safety Data from the UNITY-NHL Trial (Select Adverse
Events)

Adverse Event Any Grade (%) Grade ≥3 (%)

Diarrhea or Colitis 58% 10%

Nausea 42% 1%

Fatigue 38% 3%

Neutropenia 24% 15%

ALT/AST Elevation 25% 9%
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Integrated safety data from clinical trials.[12]

Experimental Protocols
In Vitro PI3K-delta Kinase Inhibition Assay (Adapted)
This protocol describes a general method for assessing the inhibitory activity of a compound

like umbralisib against PI3Kδ using a luminescence-based assay that measures ADP

production.

Materials:

Recombinant human PI3Kδ (p110δ/p85α)

PI3K-Glo™ Kinase Assay Kit (or similar)

PIP2/PIP3 substrate

ATP

Umbralisib (or other test compounds)

384-well white plates

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare a serial dilution of umbralisib in DMSO. Further dilute in

kinase buffer to the desired final concentrations.

Kinase Reaction:

Add 2.5 µL of the diluted umbralisib or vehicle (DMSO) to the wells of a 384-well plate.

Add 2.5 µL of the PI3Kδ enzyme and substrate mixture.

Initiate the reaction by adding 5 µL of ATP solution.
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Incubate the plate at room temperature for 60 minutes.

ADP Detection:

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal.

Incubate for 30 minutes at room temperature.

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is

proportional to the amount of ADP produced and inversely proportional to the inhibitory

activity of the compound.

Data Analysis: Calculate the percent inhibition for each umbralisib concentration and

determine the IC50 value by fitting the data to a dose-response curve.
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Figure 3. Workflow for an in vitro PI3K-delta kinase inhibition assay.

UNITY-NHL Phase 2b Clinical Trial Protocol (Key
Aspects)
Objective: To evaluate the efficacy and safety of single-agent umbralisib in patients with

relapsed or refractory indolent non-Hodgkin lymphoma (iNHL).

Study Design: A multicenter, open-label, single-arm, phase 2b study with multiple cohorts.

Patient Population (Key Inclusion/Exclusion Criteria):
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Inclusion:

Adults (≥18 years) with histologically confirmed relapsed or refractory MZL or FL.

MZL patients must have received at least one prior anti-CD20-based regimen.

FL patients must have received at least three prior lines of systemic therapy.

ECOG performance status of 0-2.

Measurable disease.

Exclusion:

Prior treatment with a PI3Kδ inhibitor.

Active hepatitis B or C, or known HIV infection.

Major surgery within 21 days of starting treatment.

Autologous stem cell transplant within 6 months.

Treatment:

Umbralisib 800 mg administered orally once daily.

Treatment continued until disease progression or unacceptable toxicity.

Endpoints:

Primary Endpoint: Overall Response Rate (ORR) as assessed by an Independent Review

Committee (IRC).

Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), and

safety.

Conclusion
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Umbralisib represents a novel therapeutic approach for B-cell malignancies through its dual

inhibition of PI3Kδ and CK1ε. The clinical data from the UNITY-NHL trial demonstrated

meaningful clinical activity in heavily pretreated patients with MZL and FL. While the voluntary

withdrawal of umbralisib from the market due to safety concerns in a different trial highlights

the challenges in developing targeted therapies, the scientific insights gained from its

mechanism of action and clinical evaluation continue to be of significant value to the oncology

research community. Further investigation into the distinct roles and potential synergies of

inhibiting both the PI3Kδ and CK1ε pathways may inform the development of future, more

effective, and safer treatments for B-cell malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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